molecular formula C11H13N3S B067585 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 174574-01-7

4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B067585
CAS No.: 174574-01-7
M. Wt: 219.31 g/mol
InChI Key: JRKZFRVTJOFXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new drugs, particularly as inhibitors of specific enzymes.

    Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field of research, with potential applications in pharmaceuticals and materials science. Future research could explore the properties and potential applications of this specific compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of sulfur and a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl and 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZFRVTJOFXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351490
Record name 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174574-01-7
Record name 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.